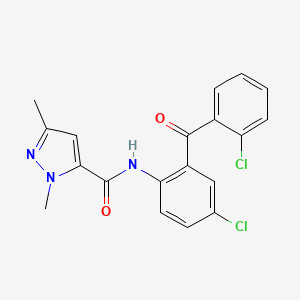

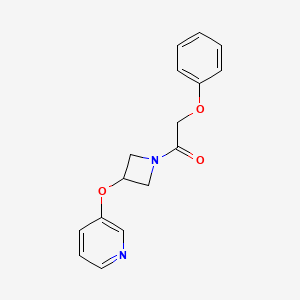

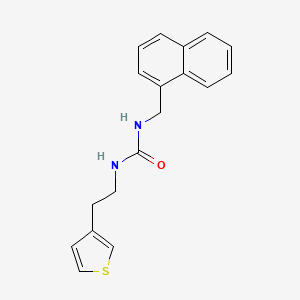

![molecular formula C13H19NO4 B2814125 9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid CAS No. 2567504-12-3](/img/structure/B2814125.png)

9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Spirocyclic compounds, including derivatives similar to the specified chemical, have been synthesized through various methods, demonstrating the versatility of spiro compounds in chemical synthesis. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid shows the adaptability of spirocyclic frameworks in creating complex molecules (S. Ahmed et al., 2012).

Biological Applications

- Exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents highlights the pharmaceutical potential of spiro compounds. These studies synthesized thirty-six derivatives of ciprofloxacin, showing significant activity against specific strains of bacteria, indicating the potential for developing new antibacterial drugs (A. Lukin et al., 2022).

Medicinal Chemistry

- Spiro compounds have been evaluated for their potential as drug candidates. For instance, certain derivatives have shown activity as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases (Dr Peter Norman, 2007). Another study designed compounds based on a spirocyclic periphery as free fatty acid 1 (FFA1 or GPR40) agonists, highlighting the continuous search for more polar FFA1 agonists devoid of liver toxicity effects (M. Krasavin et al., 2016).

Synthetic Methodologies

- The field of spirocyclic compounds also includes the development of synthetic methodologies for constructing complex molecular architectures. For example, the catalysis-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions demonstrates innovative approaches to generating these compounds (K. Aggarwal et al., 2014).

Novel Reagents and Syntheses

- Research has also led to the creation of new reagents for peptide synthesis, such as the 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), which allows for the preparation of Fmoc-amino acids with high yields and purity, free from impurities resulting from Lossen rearrangement (B. L. Rao et al., 2016).

Propriétés

IUPAC Name |

9-prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-11(15)14-6-3-13(4-7-18-8-5-13)10(9-14)12(16)17/h2,10H,1,3-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZICVKLALULJJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CCOCC2)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

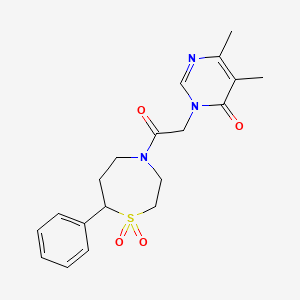

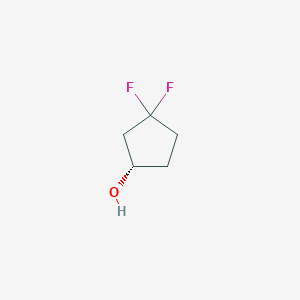

![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)

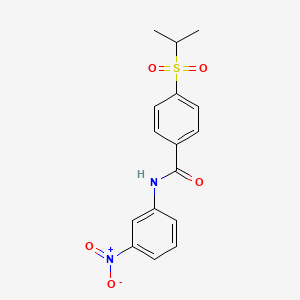

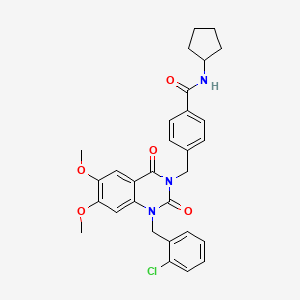

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2814047.png)

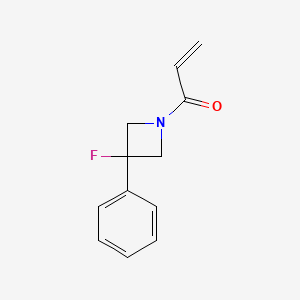

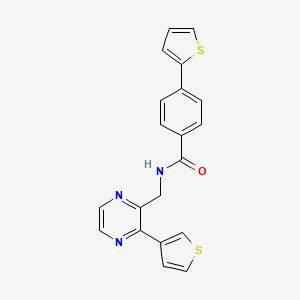

![(E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2814049.png)

![Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2814062.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)